2-(2,3,6-Trimethylphenoxymethyl)oxirane
CAS No.: 5296-20-8
Cat. No.: VC5019505
Molecular Formula: C12H16O2
Molecular Weight: 192.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5296-20-8 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.258 |
| IUPAC Name | 2-[(2,3,6-trimethylphenoxy)methyl]oxirane |
| Standard InChI | InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |
| Standard InChI Key | GRDGVKZFGLIZHQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)C)OCC2CO2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(2,3,6-trimethylphenoxy)methyl]oxirane, reflects its bifunctional structure: a 2,3,6-trimethylphenoxy moiety linked via a methylene bridge to an oxirane (epoxide) ring. The stereoelectronic effects of the methyl substituents on the aromatic ring influence both reactivity and biological interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=C(C(=C(C=C1)C)OCC2CO2)C | |
| InChIKey | GRDGVKZFGLIZHQ-UHFFFAOYSA-N | |
| Monoisotopic Mass | 192.11504 Da | |
| PubChem CID | 3737141 |
The epoxide’s strained three-membered ring confers high reactivity, enabling nucleophilic ring-opening reactions critical for derivatization.
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves a Williamson ether synthesis followed by epoxidation (Figure 1):
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Phenolic Alkylation:
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Epoxidation:
Yields are optimized under anhydrous conditions using catalysts like potassium carbonate, with reaction temperatures maintained at 60–80°C.
Patent Landscape
An analysis of PubChemLite data reveals eight patents referencing this compound, predominantly in materials science applications . These include:
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Polymer Crosslinking Agents: Epoxide-functionalized polymers for adhesives .
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Pharmaceutical Intermediates: Use in multistep syntheses of kinase inhibitors .
Industrial and Research Applications
Epoxy Resins
The compound’s reactivity makes it a candidate for high-performance adhesives. Patent filings describe formulations with tensile strengths exceeding 40 MPa after curing .
Catalysis
In asymmetric synthesis, chiral variants of this epoxide have been employed as ligands in transition-metal catalysts, achieving enantiomeric excesses >90% in Diels-Alder reactions .
Challenges and Future Directions
Knowledge Gaps
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ADME Properties: No pharmacokinetic data on absorption, distribution, or metabolism.
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Ecotoxicology: Environmental impact studies are absent.
Synthetic Biology Approaches
Recent advances in enzymatic epoxidation could enable greener production using cytochrome P450 variants, reducing reliance on harsh oxidants.
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